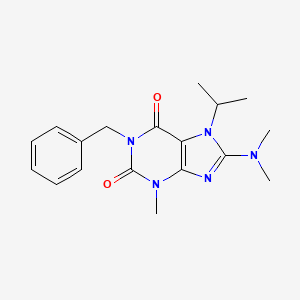
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound that has been extensively studied in scientific research. It is a member of the imidazole family of compounds and has been found to have various biological and physiological effects. The purpose of
Scientific Research Applications
Metal-Based Chemotherapy Research
2-((5-(4-Bromophenyl)-1-(4-Chlorophenyl)-1H-Imidazol-2-yl)thio)acetonitrile shows potential in metal-based chemotherapy against tropical diseases. Notable is the study involving copper and gold complexes synthesized with clotrimazole and ketoconazole derivatives, demonstrating significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease (Navarro et al., 2001).
Antimicrobial Agent Synthesis
Imidazole derivatives, like the one , have been synthesized for their potent antimicrobial activities. For instance, various derivatives of 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole showed promising antimicrobial activities against Candida albicans (Narwal et al., 2012).
Photophysical and Electrochemical Studies
Novel fluorescent 2-[4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl]-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives of imidazole, synthesized for photophysical property evaluation, have been explored in various solvents and showed promise in photophysical and electrochemical applications (Padalkar et al., 2015).
Development of Fluorophores
Research into Y-shaped donor-acceptor push-pull imidazole-based fluorophores, featuring an imidazole ring with electron-donating and withdrawing groups, demonstrates significant potential in the development of novel fluorophores for diverse applications (Danko et al., 2012).
Antioxidant Properties
Research into 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, which includes compounds with structural similarities to the subject chemical, has indicated significant antioxidant activities, valuable in medical and pharmaceutical research (Alp et al., 2015).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN3S/c18-13-3-1-12(2-4-13)16-11-21-17(23-10-9-20)22(16)15-7-5-14(19)6-8-15/h1-8,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYCGZMMNNSKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)
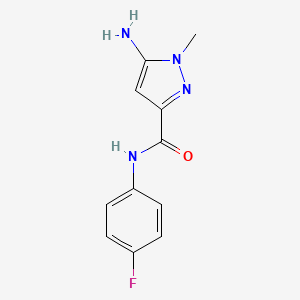



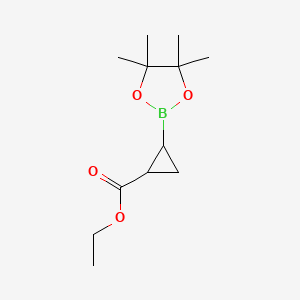

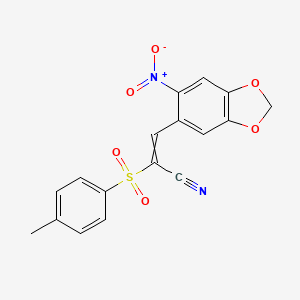

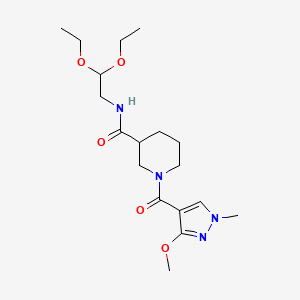
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)
![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)
